(5-Chloro-2-isothiocyanatophenyl)(phenyl)methanone
Overview
Description
(5-Chloro-2-isothiocyanatophenyl)(phenyl)methanone is an organic compound with the molecular formula C14H8ClNOS and a molecular weight of 273.74 g/mol . This compound is known for its unique structure, which includes a chloro-substituted phenyl ring and an isothiocyanate group attached to a phenylmethanone moiety . It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
The synthesis of (5-Chloro-2-isothiocyanatophenyl)(phenyl)methanone typically involves the reaction of 5-chloro-2-aminophenyl(phenyl)methanone with thiophosgene . The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
(5-Chloro-2-isothiocyanatophenyl)(phenyl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Addition Reactions: The isothiocyanate group can react with amines to form thiourea derivatives.
Oxidation and Reduction: The phenylmethanone moiety can undergo oxidation or reduction reactions depending on the reagents used.
Common reagents used in these reactions include nucleophiles like amines, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(5-Chloro-2-isothiocyanatophenyl)(phenyl)methanone is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Chloro-2-isothiocyanatophenyl)(phenyl)methanone involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules . This reactivity makes it useful for labeling and modifying proteins in biochemical studies. The molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
(5-Chloro-2-isothiocyanatophenyl)(phenyl)methanone can be compared with other isothiocyanate-containing compounds, such as:
Phenyl isothiocyanate: Lacks the chloro-substituted phenyl ring.
4-Isothiocyanatobenzophenone: Similar structure but with different substitution patterns.
2-Isothiocyanato-1,3-diphenylpropane: Contains an additional phenyl ring and a different backbone structure.
Properties
IUPAC Name |
(5-chloro-2-isothiocyanatophenyl)-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNOS/c15-11-6-7-13(16-9-18)12(8-11)14(17)10-4-2-1-3-5-10/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOZSWONNDQHJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N=C=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60409419 | |
Record name | SBB012730 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60409419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67862-72-0 | |
Record name | SBB012730 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60409419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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